DL8F11
Description
DL8F11 (CAS No. 54013-06-8) is a pyrazine-derived compound with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . It is characterized by a pyrazine core substituted with methyl ester and amino functional groups, contributing to its pharmacological relevance. Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 3 donors, 5 acceptors
- Topological polar surface area (TPSA): 83.6 Ų
- GI absorption: High
- BBB permeability: Yes
- P-glycoprotein substrate: No
- CYP enzyme inhibition: No significant activity .
This compound is synthesized via multiple pathways, including:
Reaction with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and N-ethyl-N,N-diisopropylamine in dichloromethane/DMF at 20°C .
Heating with molecular sieves and N-ethyl-N,N-diisopropylamine at 120°C .
These methods yield high-purity this compound, validated for applications in drug discovery and biochemical studies.
Properties
Molecular Formula |
C17H11BrClFN2O3S2 |
|---|---|
Molecular Weight |
489.76 |
IUPAC Name |
3-((4-Bromo-5-chlorothiophene)-2-sulfonamido)-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C17H11BrClFN2O3S2/c18-14-9-15(26-16(14)19)27(24,25)22-13-3-1-2-10(8-13)17(23)21-12-6-4-11(20)5-7-12/h1-9,22H,(H,21,23) |
InChI Key |
TUVIFYJWTCZLFI-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(F)C=C1)C2=CC=CC(NS(=O)(C3=CC(Br)=C(Cl)S3)=O)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DL8F11; DL-8F11; DL 8F11; DL8-F11; DL8 F11; DL8F 11; DL8F-11 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
DL8F11 belongs to a class of pyrazine carboxylates and aminopyrazines. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Pharmacological Comparison
Key Findings:
Structural Differences: this compound and Methyl 5-aminopyrazine-2-carboxylate share a pyrazine core but differ in substituents (this compound has an additional methyl group, enhancing lipophilicity) . 6-Aminopyrazine-2-carboxylic acid lacks the methyl ester group, reducing its molecular weight and GI absorption compared to this compound .
Pharmacological Profiles: BBB Permeability: this compound outperforms Methyl 6-aminopyrazine-2-carboxylate and 6-Aminopyrazine-2-carboxylic acid due to optimized log P values (-0.7 vs. -1.2) . Solubility: Methyl 5-aminopyrazine-2-carboxylate has higher solubility (0.687 mg/mL) but lower bioavailability (55%) than this compound .
Synthetic Complexity: this compound requires milder conditions (20–120°C) compared to Methyl 5-aminopyrazine-2-carboxylate, which involves refluxing with ionic liquids .
Research Implications
This compound’s balanced solubility, BBB penetration, and synthetic accessibility make it a superior candidate for central nervous system-targeted therapies compared to its analogs. However, Methyl 5-aminopyrazine-2-carboxylate’s higher solubility may favor formulations requiring rapid dissolution . Further studies on CYP interactions and in vivo efficacy are recommended to validate these findings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
